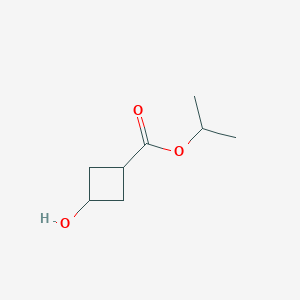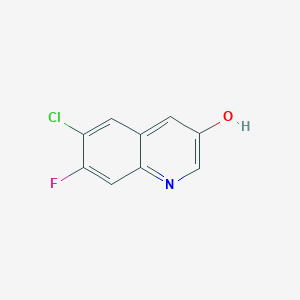
Cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester is an organic compound with the molecular formula C8H14O3. This compound is known for its unique structure, which includes a cyclobutane ring, a carboxylic acid group, and a hydroxy group. It is a colorless nonvolatile liquid that has various applications in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester can be synthesized through several methods. One common approach involves the esterification of cyclobutanecarboxylic acid with isopropanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid followed by esterification. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can affect enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid, 3-hydroxy-3-methyl-, methyl ester: Similar structure but with a methyl group instead of an isopropyl group.
Cyclobutanecarboxylic acid: Lacks the hydroxy and ester groups, making it less reactive.
Uniqueness
Cyclobutanecarboxylic acid, 3-hydroxy-, 1-methylethyl ester is unique due to its combination of a cyclobutane ring, hydroxy group, and ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
130111-96-5 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
propan-2-yl 3-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-5(2)11-8(10)6-3-7(9)4-6/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
NIWFOGRUZNTJPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1CC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12100632.png)
![5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B12100635.png)
![3-[2-(3,4-Dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol](/img/structure/B12100639.png)

![Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12100656.png)




![5a,5b,8,8,11a,13b-Hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12100697.png)




